4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal chemistry Scaffold selection Physicochemical profiling

This compound enables systematic exploration of the 4-dialkylamino substitution space within a validated antibacterial scaffold. Unlike published halogenated leads, the 4-(dimethylamino) group introduces an electron-donating, basic substituent, potentially accessing novel target interactions. Ideal for head-to-head MIC determination against MRSA, VRE, and N. gonorrhoeae, and resistance development studies. Procurement supports physicochemical profiling (log D, solubility, metabolic stability) to benchmark developability against halogenated clinical candidates.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 891124-01-9
Cat. No. B2490448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891124-01-9
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C19H20N4O2/c1-12-5-6-13(2)16(11-12)18-21-22-19(25-18)20-17(24)14-7-9-15(10-8-14)23(3)4/h5-11H,1-4H3,(H,20,22,24)
InChIKeyDWBDRFQDSPBMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891124-01-9): Compound Identity and Procurement Baseline


4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891124-01-9) is a synthetic small molecule (C19H20N4O2, MW 336.395 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group and acylated at the 2-amino position with a 4-(dimethylamino)benzamide moiety. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole regioisomer, conferring advantages in metabolic stability and aqueous solubility [2]. Critical transparency note: after exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed, BindingDB), no published study reports quantitative biological activity data specifically for this compound. All differentiation claims below are therefore derived from class-level evidence on structurally related N-(1,3,4-oxadiazol-2-yl)benzamides and should be interpreted as inferential, not as direct empirical proof for this exact CAS number.

Why Generic Substitution Fails for 4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Scaffold and Substituent Interdependence


Within the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, subtle structural modifications produce profound and non-linear changes in both potency and mechanism of action. Halogenated analogs such as HSGN-220 (4-OCF3), HSGN-218 (4-SCF3), and HSGN-144 (4-SF5) exhibit potent antibacterial activity with MIC values of 0.06–1 μg/mL against MRSA and function as multitargeting agents affecting menaquinone biosynthesis, membrane polarization, and siderophore regulation [1]. In contrast, the sulfonamide-containing analog F6 acts via lipoteichoic acid (LTA) biosynthesis inhibition with a distinct MIC profile of 1–2 μg/mL [2]. Other analogs such as KKL-35 and MBX-4132 act through trans-translation inhibition, a mechanistically unrelated ribosomal rescue pathway [1]. These divergent mechanisms within a single scaffold demonstrate that the benzamide substituent and oxadiazole aryl group are not independently modifiable; swapping either moiety can alter target engagement, antibacterial spectrum, and resistance propensity. The 4-(dimethylamino)benzamide-2,5-dimethylphenyl combination present in CAS 891124-01-9 therefore occupies a distinct and non-substitutable position in the structure-activity landscape of this compound class.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891124-01-9)


1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity and Drug-Like Property Advantage

The 1,3,4-oxadiazole ring in CAS 891124-01-9 provides a consistent and quantifiable drug-likeness advantage over the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis of the AstraZeneca compound collection spanning hundreds of compound pairs, the 1,3,4-oxadiazole isomer exhibited approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart in virtually all cases [1]. This lower log D was associated with significantly improved metabolic stability, reduced hERG inhibition liability, and enhanced aqueous solubility [1]. For a compound targeting intracellular bacterial pathogens, lower lipophilicity can reduce non-specific protein binding and phospholipidosis risk while maintaining membrane permeability. This scaffold-level advantage applies to CAS 891124-01-9 and distinguishes it from any hypothetical 1,2,4-oxadiazole-based analog with otherwise identical substitution.

Medicinal chemistry Scaffold selection Physicochemical profiling Bioisosterism

4-(Dimethylamino) Substituent vs. 4-Halogenated Analogs: Mechanistic Divergence Within the N-(1,3,4-oxadiazol-2-yl)benzamide Antibacterial Class

The 4-substituent on the benzamide ring is a critical determinant of both antibacterial potency and mechanism of action within this compound class. Halogenated analogs bearing 4-OCF3 (HSGN-220), 4-SCF3 (HSGN-218), and 4-SF5 (HSGN-144) groups achieve MIC values of 0.06–1 μg/mL against MRSA clinical isolates and function as multitargeting agents that simultaneously modulate menaquinone biosynthesis, membrane potential, and siderophore regulation [1]. The 4-SO2CF3 analog (F6) achieves MIC values of 1–2 μg/mL against MRSA, VISA, VRSA, and VRE via a distinct mechanism—lipoteichoic acid (LTA) biosynthesis inhibition [2]. In contrast, 4-unsubstituted or 4-alkylamino analogs have shown divergent, and in some cases reduced, antibacterial activity (exact MIC values for CAS 891124-01-9 itself remain unpublished and must be determined experimentally). The key procurement insight is that the 4-(dimethylamino) group in CAS 891124-01-9 is neither a halogen bioisostere nor a sulfonamide surrogate; it introduces distinct electronic (electron-donating via resonance) and physicochemical (increased basicity, altered hydrogen-bonding capacity) properties that are predicted to yield a mechanism of action different from both the halogenated multitargeting series and the sulfonamide LTA-inhibitor series [1][2].

Antibacterial resistance Mechanism of action Structure-activity relationship MRSA

2,5-Dimethylphenyl vs. 4-Chlorophenyl Oxadiazole Substitution: Predicted Impact on Antibacterial Spectrum

The aryl substituent at the oxadiazole 5-position influences both antibacterial potency and pathogen spectrum. In the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series, compounds with 4-substituted-phenyl groups at the oxadiazole 5-position demonstrate activity against S. aureus (MIC 0.06–1 μg/mL) [1] and N. gonorrhoeae (HSGN-237 and HSGN-238, MIC values reported in the sub-μg/mL range) [2]. The 2,5-dimethylphenyl group in CAS 891124-01-9 introduces ortho- and meta-methyl substitution on the phenyl ring, which sterically and electronically differentiates it from the para-substituted phenyl analogs (e.g., 4-Cl, 4-CF3) that dominate published structure-activity studies. Ortho-methyl substitution in biaryl systems is known to increase the dihedral angle between the phenyl and oxadiazole rings, altering π-stacking interactions, molecular shape, and target-binding complementarity. This substitution pattern may confer a distinct antibacterial spectrum or selectivity profile compared to the extensively studied para-substituted phenyl analogs. Quantitative antibacterial data for this specific 2,5-dimethylphenyl substitution pattern remain to be experimentally determined [3].

Antibacterial spectrum Gram-positive pathogens Neisseria gonorrhoeae Substituent effects

Physicochemical Profile: Computed logP, logS, and Drug-Likeness Parameters vs. Class Benchmarks

Computed physicochemical descriptors for CAS 891124-01-9, retrieved from the MMsINC chemoinformatics database, provide a baseline for comparing drug-likeness against published N-(1,3,4-oxadiazol-2-yl)benzamide leads. The compound has a molecular weight of 336.395 g/mol, a calculated SlogP of 4.58, and a predicted logS of -4.03 [1]. For comparison, the halogenated lead HSGN-220 (4-OCF3, 5-(4-CF3-phenyl)) has a molecular weight of 417.26 g/mol—approximately 24% higher—and substantially greater lipophilicity due to its fluorinated substituents . The lower molecular weight and the presence of the basic dimethylamino group (pKa ~4–5 for protonated form) in CAS 891124-01-9 may confer superior aqueous solubility at physiologically relevant pH compared to the fully halogenated analogs, although this prediction requires experimental validation. Within the class, the 1,3,4-oxadiazole scaffold itself contributes to lower log D compared to 1,2,4-oxadiazole isomers (≈1 log unit difference), as established by matched-pair analysis [2].

ADME prediction Solubility Lipophilicity Lead optimization

Resistance Development Propensity: Class-Level Evidence for Low Resistance Frequency

A critical differentiator for procurement of N-(1,3,4-oxadiazol-2-yl)benzamides is the documented low propensity for resistance development. In serial passage experiments, MRSA developed resistance to ciprofloxacin (a fluoroquinolone control) but failed to develop resistance to the class prototype F6 over the same experimental duration [1]. Furthermore, the halogenated analogs HSGN-220, HSGN-218, and HSGN-144 demonstrated a low propensity to develop resistance in MRSA over 30 days of serial passage [2]. This class-level attribute of low resistance frequency is a significant advantage over conventional antibiotics such as fluoroquinolones, linezolid, and vancomycin, for which clinical resistance is well-documented. While resistance frequency data specific to CAS 891124-01-9 have not been published, the scaffold's track record across multiple substitution patterns suggests that this compound may share the low-resistance propensity of its structural analogs. Experimental confirmation in serial passage assays against relevant Gram-positive pathogens is warranted.

Antimicrobial resistance Resistance frequency MRSA Serial passage

Mammalian Cytotoxicity Selectivity: Bacterial Selectivity Documented for the N-(1,3,4-Oxadiazol-2-yl)benzamide Class

Class-level evidence demonstrates that N-(1,3,4-oxadiazol-2-yl)benzamides can achieve meaningful selectivity for bacterial over mammalian cells. Compound F6 was found to be non-toxic against mammalian cells at concentrations exceeding its antibacterial MIC [1]. Additionally, HSGN-2241, a halogenated analog, did not lyse human red blood cells at antibacterial concentrations, confirming membrane selectivity for bacterial over mammalian membranes [2]. In the N. gonorrhoeae series, HSGN-237 and HSGN-238 demonstrated potent antigonococcal activity with favorable selectivity profiles [3]. For CAS 891124-01-9, the absence of the strongly electron-withdrawing halogen groups present in the most potent analogs (OCF3, SCF3, SF5) may reduce non-specific membrane activity and improve the selectivity index—a hypothesis that requires experimental testing in mammalian cytotoxicity assays (e.g., HeLa, VERO, or HEK293 cell lines) alongside bacterial MIC determination.

Selectivity index Mammalian cytotoxicity Therapeutic window Hemolysis

Optimal Research and Procurement Application Scenarios for 4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891124-01-9)


Structure-Activity Relationship (SAR) Expansion of the N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterial Series

CAS 891124-01-9 enables systematic exploration of the 4-dialkylamino substitution space within the validated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial scaffold. The published series has focused predominantly on halogenated (OCF3, SCF3, SF5) and sulfonamide (SO2CF3) 4-substituents, which achieve MRSA MIC values of 0.06–2 μg/mL but act through distinct mechanisms—multitargeting membrane and menaquinone disruption versus LTA biosynthesis inhibition [1]. The 4-(dimethylamino) group in CAS 891124-01-9 introduces an electron-donating, basic substituent absent from all published leads, potentially accessing novel target interactions or resistance profiles. Procurement supports head-to-head MIC determination against MRSA, VRE, and N. gonorrhoeae panels alongside mechanistic deconvolution via proteomics or transcriptomics, benchmarked against HSGN-220 and F6. The 2,5-dimethylphenyl group further diversifies the oxadiazole aryl substituent space, which has been dominated by para-substituted phenyl analogs.

Physicochemical Property Benchmarking and Lead Optimization Starting Point

With a molecular weight of 336.395 g/mol and a computed SlogP of 4.58, CAS 891124-01-9 occupies a more favorable physicochemical space than the extensively halogenated leads such as HSGN-220 (MW 417.26) [1]. The 1,3,4-oxadiazole core contributes an order-of-magnitude lower log D compared to 1,2,4-oxadiazole regioisomers, as demonstrated by systematic matched-pair analysis [2]. Procurement of this compound enables experimental determination of aqueous solubility, log D7.4, plasma protein binding, microsomal stability, and permeability (PAMPA or Caco-2), providing a baseline dataset to assess whether the 4-(dimethylamino)-2,5-dimethylphenyl substitution pattern offers a superior developability profile compared to the halogenated clinical candidates. This application is particularly relevant for organizations performing property-driven triage of antibacterial lead series.

Resistance Mechanism and Serial Passage Studies in Multidrug-Resistant Gram-Positive Pathogens

Class-level evidence demonstrates that N-(1,3,4-oxadiazol-2-yl)benzamides exhibit low resistance development propensity: MRSA failed to develop resistance to F6 under conditions where ciprofloxacin resistance emerged, and the HSGN series showed minimal MIC drift over 30-day serial passage [1][2]. CAS 891124-01-9 can be deployed in serial passage experiments against MRSA, VISA, VRSA, and VRE to determine whether the 4-(dimethylamino) substitution pattern preserves, diminishes, or enhances this class-defining attribute. If resistance does emerge, whole-genome sequencing of resistant mutants can identify the target(s) and resistance mechanisms, providing critical intelligence for target deconvolution and next-generation analog design. This application is directly relevant to antibacterial drug discovery programs prioritizing novel mechanisms with high resistance barriers.

Biofilm Eradication and Intracellular Infection Model Evaluation

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, particularly HSGN-2241, have demonstrated the capacity to eradicate pre-formed MRSA biofilms and synergize with standard-of-care antibiotics including daptomycin, vancomycin, and linezolid [1]. Additionally, certain class members outperform vancomycin in clearing intracellular MRSA from infected macrophages [2]. CAS 891124-01-9 can be evaluated in MRSA biofilm eradication assays (minimum biofilm eradication concentration, MBEC), time-kill kinetics, and macrophage infection models to determine whether the non-halogenated 4-(dimethylamino) substitution retains these therapeutically critical activities. Checkerboard synergy assays with vancomycin, daptomycin, and linezolid can further assess combination potential, which is essential for positioning within anti-MRSA treatment regimens.

Quote Request

Request a Quote for 4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.